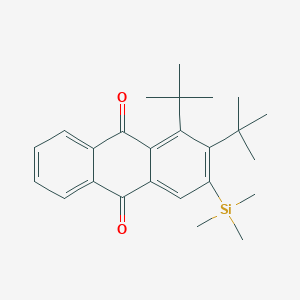
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is a chemical compound with the molecular formula C25H32O2Si and a molecular weight of 392.61 g/mol . This compound is known for its unique structural features, which include tert-butyl and trimethylsilyl groups attached to an anthracene-9,10-dione core. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anthracene-9,10-dione with tert-butyl chloride and trimethylsilyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene-9,10-dione core to other derivatives.
Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce anthracene derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within a given system. For example, in organic electronics, the compound’s ability to emit light when excited by an electric current is due to its electronic structure and the presence of conjugated systems. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene (TBBPA): This compound has similar tert-butyl groups but different substituents on the anthracene core.
2-tert-Butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA): Another similar compound with tert-butyl groups and naphthyl substituents.
Uniqueness
1,2-Di-tert-butyl-3-(trimethylsilyl)anthracene-9,10-dione is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices .
Eigenschaften
CAS-Nummer |
116655-12-0 |
|---|---|
Molekularformel |
C25H32O2Si |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
1,2-ditert-butyl-3-trimethylsilylanthracene-9,10-dione |
InChI |
InChI=1S/C25H32O2Si/c1-24(2,3)20-18(28(7,8)9)14-17-19(21(20)25(4,5)6)23(27)16-13-11-10-12-15(16)22(17)26/h10-14H,1-9H3 |
InChI-Schlüssel |
FIKOTGMAHRUHJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C2C(=C1C(C)(C)C)C(=O)C3=CC=CC=C3C2=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


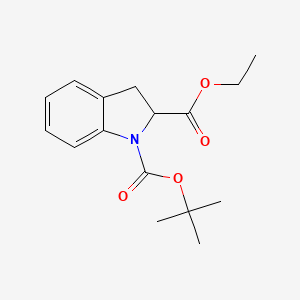

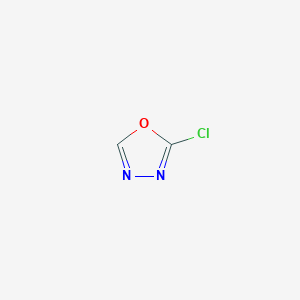



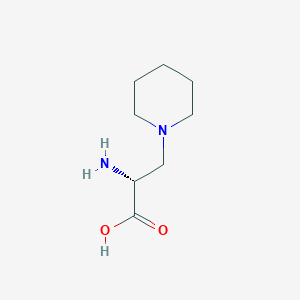

![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
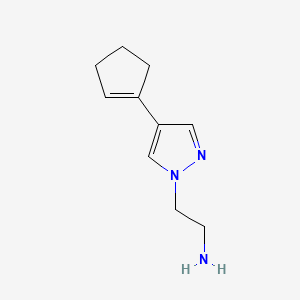

![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
